molecular formula C17H18N2O4 B11696127 N'-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide CAS No. 392730-51-7

N'-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B11696127
CAS No.: 392730-51-7
M. Wt: 314.34 g/mol
InChI Key: IQNBRGRQDCZPIZ-WOJGMQOQSA-N
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Description

N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Ethoxy-4-hydroxybenzylidene)nicotinohydrazide
  • N’-(3-Ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
  • N’-(3-Ethoxy-4-hydroxybenzylidene)octadecanohydrazide

Uniqueness

N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups on the benzylidene moiety. These functional groups contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

CAS No.

392730-51-7

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C17H18N2O4/c1-2-23-15-10-12(8-9-14(15)20)11-18-19-17(22)16(21)13-6-4-3-5-7-13/h3-11,16,20-21H,2H2,1H3,(H,19,22)/b18-11+

InChI Key

IQNBRGRQDCZPIZ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)O

Origin of Product

United States

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